

UCB-6876: A Technical Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: UCB-6876

Cat. No.: B1682057

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An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology and toxicology profile of **UCB-6876**, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF). The information is intended for researchers, scientists, and professionals involved in drug development.

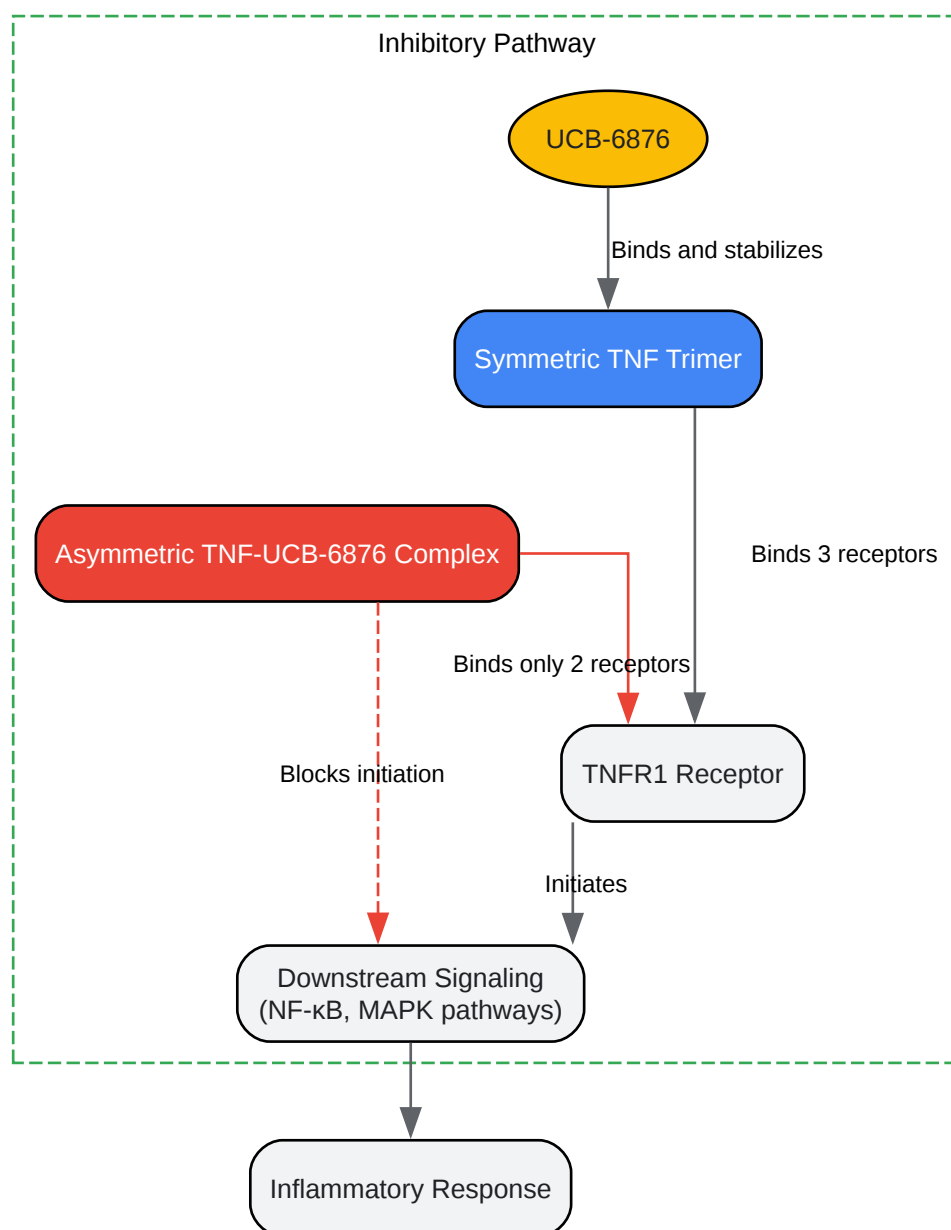
Executive Summary

UCB-6876 is a preclinical small molecule that represents a novel class of TNF inhibitors. Unlike biologic agents that sequester TNF, **UCB-6876** acts through a unique allosteric mechanism. It binds to and stabilizes a naturally occurring, asymmetric, and signaling-incompetent conformation of the TNF trimer. This stabilization prevents the productive engagement of TNF with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling. While in vivo data for **UCB-6876** is not publicly available, studies on closely related analogs, such as UCB-9260, have demonstrated promising efficacy in animal models of inflammation. A comprehensive toxicology profile for **UCB-6876** is not available in the public domain; however, this document provides general toxicological considerations for TNF inhibitors.

Pharmacology

Mechanism of Action

UCB-6876 and its analogs inhibit TNF signaling by binding to a cryptic pocket within the TNF trimer, inducing and stabilizing an asymmetric conformation.[1] This distortion of the normally threefold symmetric TNF trimer prevents the binding of the third TNFR1 receptor, which is a critical step for initiating a productive signaling cascade. This allosteric inhibition effectively neutralizes the biological activity of soluble TNF.[1][2] Docking analyses have identified key hydrogen bond and hydrophobic interactions between **UCB-6876** and specific residues within the TNF trimer, including Gly121, Tyr151, Leu57, Tyr59, and Ile155.[2]



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Figure 1: Mechanism of Action of **UCB-6876**.

In Vitro Pharmacology

The in vitro pharmacological properties of **UCB-6876** and its analogs have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Pharmacology Data

Compound	Assay	Target	Result	Reference
UCB-6876	Surface Plasmon Resonance (SPR)	Human TNF	KD = 22 μ M	[1][3]
UCB-9260	L929 Cell Cytotoxicity Assay	Human TNF	IC50 = 95 nM	
UCB-9260	L929 Cell Cytotoxicity Assay	Mouse TNF	IC50 = 95 nM	
UCB-5307	SPR	Human TNF	KD = 9 nM	[4]

In Vivo Pharmacology

While specific in vivo pharmacokinetic and efficacy data for **UCB-6876** are not publicly available, studies on the closely related analog UCB-9260 provide insights into the potential in vivo activity of this class of compounds.

Oral administration of UCB-9260 has demonstrated dose-dependent efficacy in mouse models of inflammation, with activity comparable to that of anti-TNF biologic agents.[5][6]

- TNF-induced Neutrophil Recruitment: UCB-9260 dose-dependently inhibited both human and mouse TNF-induced neutrophil recruitment to the peritoneal compartment in mice.[6]
- Collagen Antibody-Induced Arthritis (CAIA): In a mouse CAIA model, UCB-9260 significantly reduced the arthritis clinical score.[6]

Table 2: In Vivo Efficacy of UCB-9260 in Mouse Models

Model	Dosing	Effect	Reference
TNF-induced Peritoneal Neutrophil Recruitment	10-300 mg/kg, p.o.	Dose-dependent inhibition	[6]
Collagen Antibody- Induced Arthritis (CAIA)	150 mg/kg, p.o., bid	Significant reduction in clinical score	[6]

Pharmacokinetics

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for **UCB-6876** are not available in the public domain. The half-life of a related compound, UCB-5307, has been reported as 3.3 hours.[4]

Toxicology

A comprehensive toxicology profile for **UCB-6876** is not publicly available. This section provides a general overview of the potential toxicological considerations for small molecule TNF inhibitors based on the known adverse effects of the broader class of TNF antagonists.

Common adverse effects associated with TNF inhibitors include:[7]

- Infections: Increased risk of serious infections, including bacterial, fungal, and viral infections.
- Injection site/Infusion reactions: Common with injectable biologics.
- Autoimmune phenomena: Development of autoantibodies and, rarely, drug-induced lupus erythematosus.
- Malignancies: A potential increased risk of certain malignancies, such as lymphoma and skin cancer, has been a topic of ongoing investigation.[7][8]

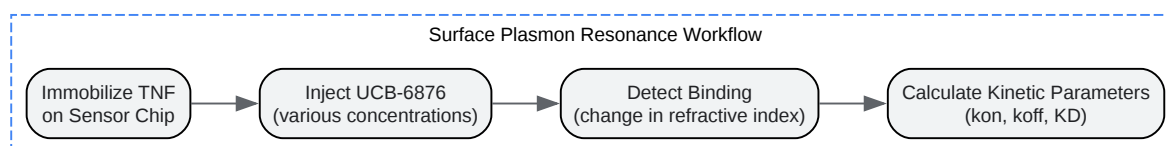
- Congestive Heart Failure: Worsening of pre-existing heart failure has been observed with some TNF inhibitors.[\[7\]](#)
- Demyelinating Disorders: Rare cases of new-onset or exacerbation of demyelinating diseases have been reported.[\[7\]](#)

It is important to note that these adverse effects are primarily associated with systemic TNF inhibition by biologic agents. The specific toxicology profile of a small molecule inhibitor like **UCB-6876** may differ and would need to be established through dedicated preclinical safety studies.

Experimental Protocols

Surface Plasmon Resonance (SPR)

- Objective: To determine the binding kinetics of **UCB-6876** to human TNF.
- Instrumentation: Biacore T100/T200.
- Methodology:
 - Recombinant human TNF is immobilized on a sensor chip.
 - A series of concentrations of **UCB-6876** in a suitable buffer are flowed over the chip surface.[\[9\]](#)
 - The association and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
 - Kinetic parameters (k_{on} , k_{off} , and K_D) are calculated by fitting the sensorgram data to a suitable binding model.[\[10\]](#)



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Figure 2: Surface Plasmon Resonance Experimental Workflow.

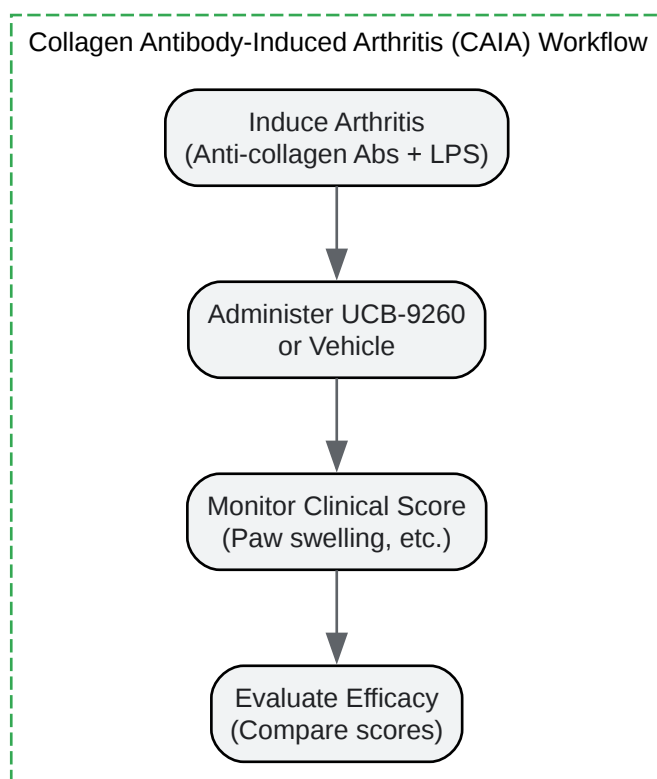
L929 Cell Cytotoxicity Assay

- Objective: To assess the ability of a compound to inhibit TNF-induced cytotoxicity.
- Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced apoptosis.
- Methodology:
 - L929 cells are seeded in microtiter plates.
 - Cells are pre-incubated with various concentrations of the test compound (e.g., UCB-9260).
 - A fixed concentration of TNF is added to the wells to induce cell death.
 - After an incubation period, cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay measuring ATP levels.
 - The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the TNF-induced cell death.

In Vivo Murine Models of Inflammation

- Objective: To evaluate the in vivo efficacy of a compound in blocking TNF-induced acute inflammation.
- Animal Model: Mice (e.g., C57BL/6).
- Methodology:
 - Mice are orally administered the test compound or vehicle.
 - After a defined period, mice are challenged with an intraperitoneal injection of recombinant human or mouse TNF.

- After a few hours, the peritoneal cavity is lavaged, and the number of recruited neutrophils in the lavage fluid is quantified, typically by flow cytometry or manual cell counting.
- The percentage inhibition of neutrophil recruitment by the compound is calculated relative to the vehicle-treated group.^[6]
- Objective: To assess the therapeutic potential of a compound in a model of inflammatory arthritis.
- Animal Model: Mice susceptible to arthritis induction (e.g., DBA/1).
- Methodology:
 - Arthritis is induced by an intravenous injection of a cocktail of anti-collagen antibodies, followed by a lipopolysaccharide (LPS) challenge a few days later.
 - Treatment with the test compound or vehicle is initiated, typically at the time of or shortly after the antibody injection.
 - The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
 - The efficacy of the compound is determined by its ability to reduce the clinical arthritis score compared to the vehicle-treated group.^[6]



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Figure 3: CAIA Experimental Workflow.

Conclusion

UCB-6876 is a promising small molecule TNF inhibitor with a novel allosteric mechanism of action. Its ability to stabilize a signaling-incompetent conformation of the TNF trimer offers a differentiated approach compared to existing biologic therapies. While the publicly available data on **UCB-6876** itself is limited, research on closely related analogs suggests the potential for in vivo efficacy. Further preclinical development, including comprehensive ADME and toxicology studies, will be necessary to fully elucidate the therapeutic potential and safety profile of **UCB-6876**.

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